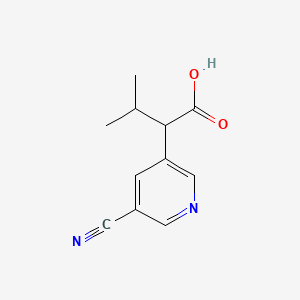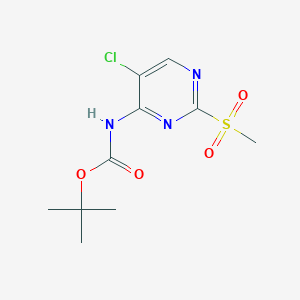
tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chloro group and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 5-chloro-2-(methylsulfonyl)pyrimidine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can participate in oxidation-reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino-substituted pyrimidine derivative.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in various organic synthesis reactions, including cross-coupling reactions .
Biology and Medicine: Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain enzymes or receptors, leading to its desired biological effects .
Comparación Con Compuestos Similares
- tert-Butyl (2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate
- tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate
Uniqueness: What sets tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate apart from similar compounds is its specific substitution pattern on the pyrimidine ring. The presence of both the chloro and methylsulfonyl groups provides unique reactivity and binding properties, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
955112-59-1 |
|---|---|
Fórmula molecular |
C10H14ClN3O4S |
Peso molecular |
307.75 g/mol |
Nombre IUPAC |
tert-butyl N-(5-chloro-2-methylsulfonylpyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C10H14ClN3O4S/c1-10(2,3)18-9(15)14-7-6(11)5-12-8(13-7)19(4,16)17/h5H,1-4H3,(H,12,13,14,15) |
Clave InChI |
BRQMVVSECBWDCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC(=NC=C1Cl)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


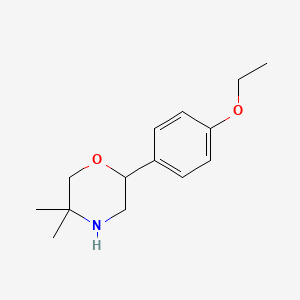
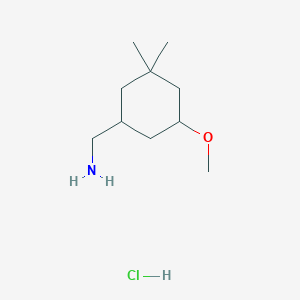

![2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B15242674.png)
![1-[Bis(2-methoxyethyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B15242680.png)
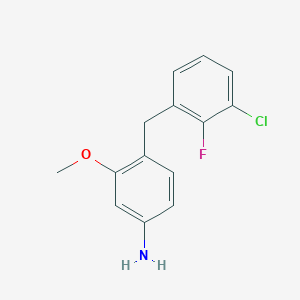
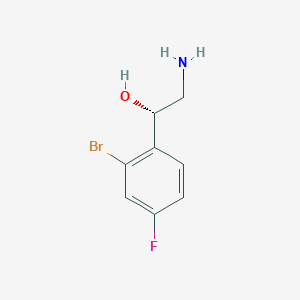
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)
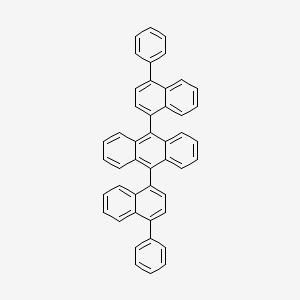
![Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15242706.png)
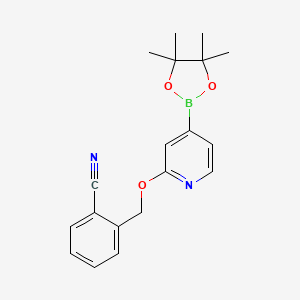
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B15242725.png)

